![molecular formula C12H19NO B13979574 4-[2-(Propylamino)propyl]phenol CAS No. 59877-58-6](/img/structure/B13979574.png)
4-[2-(Propylamino)propyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Propylamino)propyl]phenol is an organic compound with the molecular formula C12H19NO. It is a phenolic compound characterized by the presence of a hydroxyl group attached to an aromatic ring and a propylamino group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propylamino)propyl]phenol typically involves the reaction of 4-hydroxybenzaldehyde with propylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Propylamino)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Alkylated or acylated phenolic derivatives.
Applications De Recherche Scientifique
4-[2-(Propylamino)propyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-(Propylamino)propyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The propylamino group can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to the compound’s biological and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Hydroxyethyl)phenol: Similar in structure but with a hydroxyethyl group instead of a propylamino group.
4-(2-Hydroxypropyl)phenol: Contains a hydroxypropyl group instead of a propylamino group.
4-(2-Aminoethyl)phenol: Features an aminoethyl group instead of a propylamino group.
Uniqueness
4-[2-(Propylamino)propyl]phenol is unique due to its specific combination of a phenolic hydroxyl group and a propylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Propriétés
Numéro CAS |
59877-58-6 |
|---|---|
Formule moléculaire |
C12H19NO |
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
4-[2-(propylamino)propyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-3-8-13-10(2)9-11-4-6-12(14)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Clé InChI |
LLHPBBVOIVFELJ-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


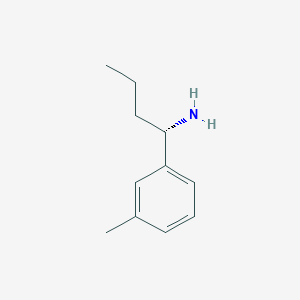
![2-Benzyl-5-(2,3-difluorophenylsulfanylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13979506.png)
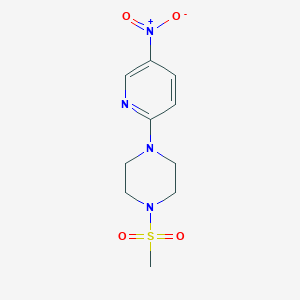
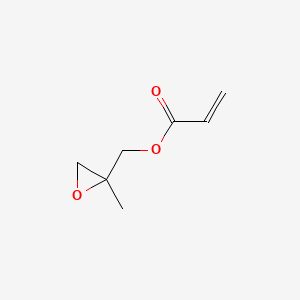
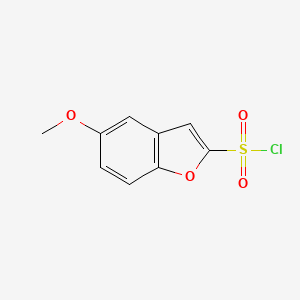
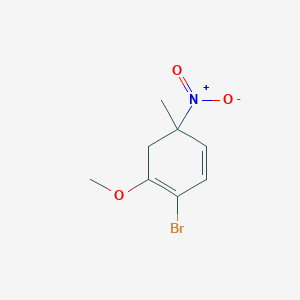
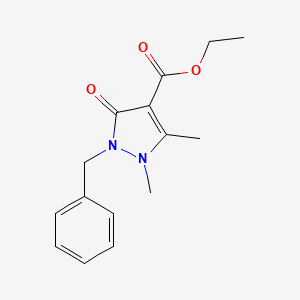
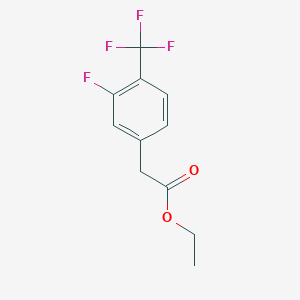
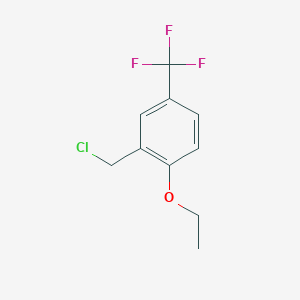
![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
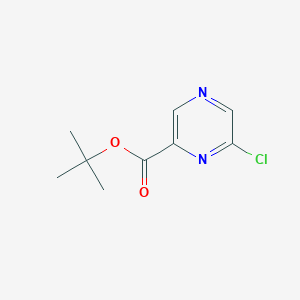
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

